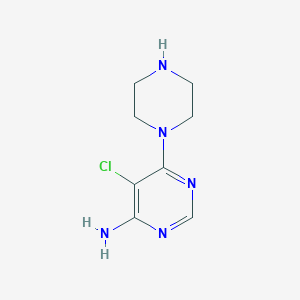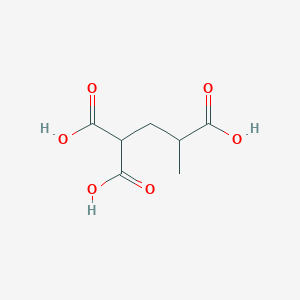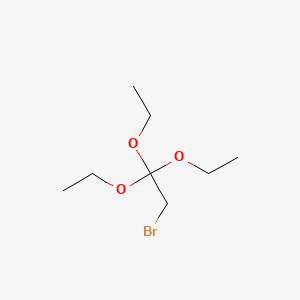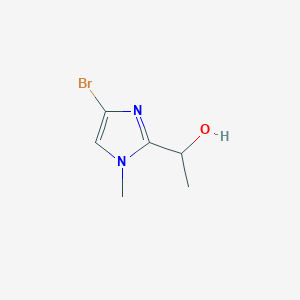
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol is a chemical compound with the molecular formula C6H9BrN2O It is characterized by the presence of a bromine atom attached to a methylated imidazole ring, which is further connected to an ethanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol typically involves the bromination of 1-methylimidazole followed by the introduction of an ethanol group. One common method includes:
Bromination: 1-methylimidazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to yield 4-bromo-1-methylimidazole.
Ethanol Addition: The brominated product is then treated with an ethanol derivative, such as ethylene oxide or ethyl bromide, under basic conditions to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the process.
化学反应分析
Types of Reactions: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetaldehyde or 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)acetic acid.
Reduction: 1-(1-Methyl-1H-imidazol-2-yl)-ethanol.
Substitution: 1-(4-Azido-1-methyl-1H-imidazol-2-yl)-ethanol.
科学研究应用
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to form covalent bonds with active site residues.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modification of enzyme activity. The ethanol group may enhance the compound’s solubility and facilitate its interaction with hydrophilic regions of the target molecule.
相似化合物的比较
1-(4-Bromo-1H-imidazol-2-yl)-ethanol: Lacks the methyl group on the imidazole ring.
1-(4-Chloro-1-methyl-1H-imidazol-2-yl)-ethanol: Contains a chlorine atom instead of bromine.
1-(4-Bromo-1-methyl-1H-imidazol-2-yl)methanol: Contains a methanol group instead of ethanol.
Uniqueness: 1-(4-Bromo-1-methyl-1H-imidazol-2-yl)-ethanol is unique due to the presence of both a bromine atom and a methyl group on the imidazole ring, which can influence its reactivity and interaction with biological targets. The ethanol group also provides additional functional versatility compared to similar compounds with different substituents.
属性
分子式 |
C6H9BrN2O |
|---|---|
分子量 |
205.05 g/mol |
IUPAC 名称 |
1-(4-bromo-1-methylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C6H9BrN2O/c1-4(10)6-8-5(7)3-9(6)2/h3-4,10H,1-2H3 |
InChI 键 |
KUESBPOHPSZPDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC(=CN1C)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


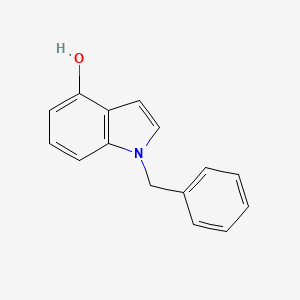
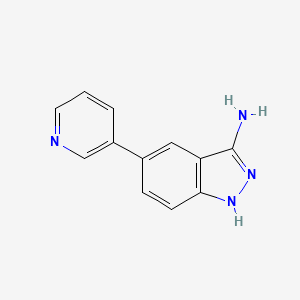

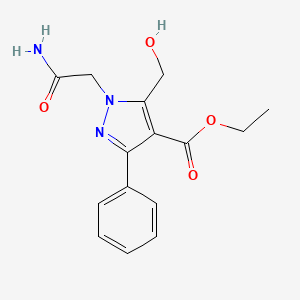
![N-[[dimethoxyphosphoryl(phenyl)methylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13989465.png)

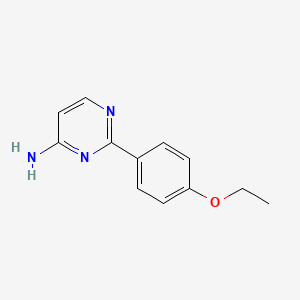
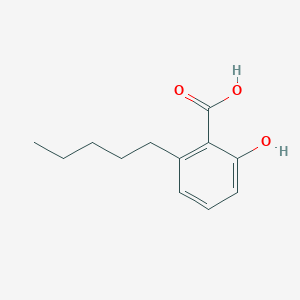
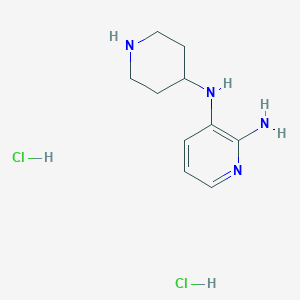
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
